Cas no 77200-45-4 (5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol)

5-Methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol is a specialized organic compound featuring a trifluoromethyl-substituted oxazole core linked to a methoxyphenol moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxazole ring contributes to its heterocyclic reactivity. The phenolic hydroxyl group offers potential for further functionalization, enabling diverse derivatization pathways. Its well-defined molecular architecture makes it a promising intermediate for developing bioactive molecules, particularly in drug discovery targeting enzyme inhibition or receptor modulation. The compound's stability and synthetic versatility support its use in high-precision applications.
5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol structure
77200-45-4 structure
Product Name:5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol
CAS No:77200-45-4
MF:C17H12F3NO3
MW:335.27729511261
CID:5420213
Update Time:2025-10-21

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-2-(4-phenyl-3-(trifluoromethyl)isoxazol-5-yl)phenol
    • Phenol, 5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-5-isoxazolyl]-
    • 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol
    • Inchi: 1S/C17H12F3NO3/c1-23-11-7-8-12(13(22)9-11)15-14(10-5-3-2-4-6-10)16(21-24-15)17(18,19)20/h2-9,22H,1H3
    • InChI Key: SIRHSBWNROVSJA-UHFFFAOYSA-N
    • SMILES: C1(O)=CC(OC)=CC=C1C1ON=C(C(F)(F)F)C=1C1=CC=CC=C1

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol Pricemore >>

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Life Chemicals
F3385-3249-2μmol
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
77200-45-4
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-3249-5μmol
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
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5μmol
$63.0 2023-09-11
Life Chemicals
F3385-3249-10μmol
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
77200-45-4 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3385-3249-1mg
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
77200-45-4
1mg
$54.0 2023-09-11
Life Chemicals
F3385-3249-2mg
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
77200-45-4
2mg
$59.0 2023-09-11
Life Chemicals
F3385-3249-3mg
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
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3mg
$63.0 2023-09-11
Life Chemicals
F3385-3249-4mg
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
77200-45-4
4mg
$66.0 2023-09-11
Life Chemicals
F3385-3249-5mg
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
77200-45-4
5mg
$69.0 2023-09-11
Life Chemicals
F3385-3249-10mg
5-methoxy-2-[4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol
77200-45-4 90%+
10mg
$79.0 2023-04-26

Additional information on 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol

Introduction to 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol and Its Significance in Modern Chemical Biology

The compound CAS no. 77200-45-4, while not directly corresponding to 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol, serves as a foundational reference in the realm of chemical synthesis and pharmaceutical development. This introduction delves into the detailed characteristics and potential applications of 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol, a molecule that has garnered attention due to its structural complexity and biological relevance.

5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol is a heterocyclic compound featuring a phenolic group integrated with an oxazole ring. The presence of multiple substituents, including a methoxy group, a phenyl ring, and a trifluoromethyl moiety, imparts unique electronic and steric properties to the molecule. These features make it a promising candidate for various biochemical interactions, particularly in the context of drug discovery and molecular recognition.

The structural framework of 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylphenol allows for versatile modifications, enabling chemists to tailor its properties for specific applications. The trifluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a common feature in many pharmacologically active compounds. This characteristic has spurred significant interest in exploring its potential as an intermediate in the synthesis of novel therapeutic agents.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in medicinal chemistry. The oxazole ring, a key component of 5-methoxy-2-4-phenyl-3-(trifluoromethyl)-1,2-oxazol-5-ylyphenol, is well-documented for its role in stabilizing bioactive molecules. Studies have shown that oxazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of additional functional groups such as the methoxy and phenyl substituents further expands the pharmacological profile of this compound.

The synthesis of 5-methoxy-2-4-phényl 3 ( trifluorométhyle ) 1 2 oxazol 5 ylphénol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of each substituent must be carefully optimized to ensure high yield and purity. Modern synthetic methodologies, including transition metal catalysis and flow chemistry, have greatly improved the efficiency of these processes. These techniques not only enhance productivity but also minimize waste, aligning with the growing emphasis on sustainable chemistry.

In the realm of drug discovery, 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol has been investigated for its potential as a scaffold for developing new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable tool for structure-based drug design. Computational modeling and high-throughput screening have been employed to identify derivatives with enhanced binding affinity and selectivity. These approaches are crucial in accelerating the discovery process and bringing novel drugs to market more efficiently.

The role of fluorine-containing compounds in pharmaceuticals cannot be overstated. The trifluoromethyl group in particular has been extensively studied for its impact on drug properties. It can modulate lipophilicity, metabolic stability, and pharmacokinetic profiles, all of which are critical factors in drug development. The incorporation of this group into 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol underscores its potential as a building block for next-generation therapeutics.

As research continues to uncover new biological targets and mechanisms, the demand for specialized compounds like 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol is expected to grow. The ability to fine-tune its structure allows researchers to address complex diseases that require targeted interventions. Whether it is used as an intermediate in synthesizing new drugs or as a standalone therapeutic agent, this compound represents a significant advancement in chemical biology.

The future prospects of 5-methoxy 24 phényl 3 trifluorométhyle 12 oxazol 5 ylphénol are bright, driven by ongoing research and technological innovations. As our understanding of molecular interactions deepens, so too does our capacity to develop innovative solutions for human health challenges. This compound exemplifies the intersection of chemistry and biology—a field where interdisciplinary collaboration holds immense promise for improving lives worldwide.

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